molecular formula C20H30N2O3S B2901423 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide CAS No. 922087-36-3

3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide

Cat. No.: B2901423
CAS No.: 922087-36-3
M. Wt: 378.53
InChI Key: HVIDNYCNVXLJBY-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl group, a dihydroisoquinoline moiety, and a sulfonyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.

    Introduction of the sulfonyl group: The dihydroisoquinoline intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Attachment of the cyclohexyl group: The final step involves the coupling of the sulfonylated dihydroisoquinoline with a cyclohexyl-containing reagent under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group could play a role in binding to these targets, while the cyclohexyl and dihydroisoquinoline moieties may contribute to the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-cyclohexyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

3-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c23-20(11-10-17-6-2-1-3-7-17)21-13-15-26(24,25)22-14-12-18-8-4-5-9-19(18)16-22/h4-5,8-9,17H,1-3,6-7,10-16H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIDNYCNVXLJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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